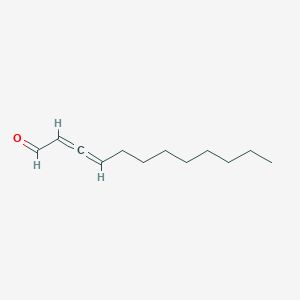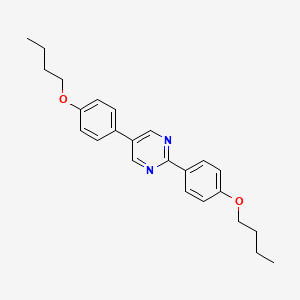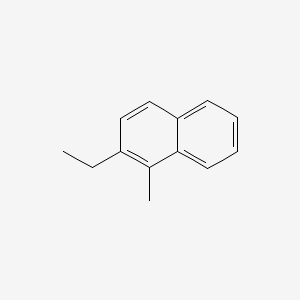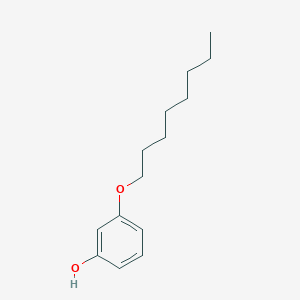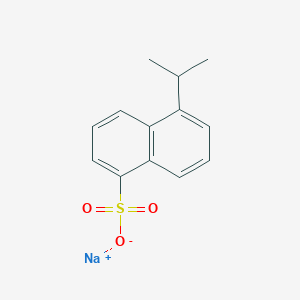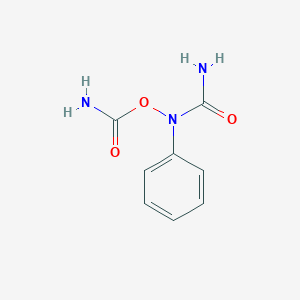
N-(Carbamoyloxy)-N-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Carbamoyloxy)-N-phenylurea: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamoyl group attached to a phenylurea structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Carbamoyloxy)-N-phenylurea can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with carbamic acid derivatives. This reaction typically occurs under mild conditions and does not require an inert atmosphere . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many compounds of interest .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Carbamoyloxy)-N-phenylurea undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s reactivity is influenced by the presence of the carbamoyl and phenylurea groups.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamates, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
N-(Carbamoyloxy)-N-phenylurea has several scientific research applications across various fields:
Chemistry:
Biology:
- Employed in enzymatic studies to investigate the activity and stability of enzymes such as N-carbamoyl hydrolase .
Medicine:
- Potential applications in the development of pharmaceuticals due to its ability to interact with biological molecules .
Industry:
Wirkmechanismus
The mechanism of action of N-(Carbamoyloxy)-N-phenylurea involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
N-carbamoyl imines: These compounds are similar in structure but have different reactivity and stability profiles.
Bis-carbamates: These compounds contain two carbamate groups and exhibit unique gelation properties.
Uniqueness: N-(Carbamoyloxy)-N-phenylurea is unique due to its specific combination of carbamoyl and phenylurea groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
33108-71-3 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
(N-carbamoylanilino) carbamate |
InChI |
InChI=1S/C8H9N3O3/c9-7(12)11(14-8(10)13)6-4-2-1-3-5-6/h1-5H,(H2,9,12)(H2,10,13) |
InChI-Schlüssel |
XMSKVJRYDPFLMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C(=O)N)OC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


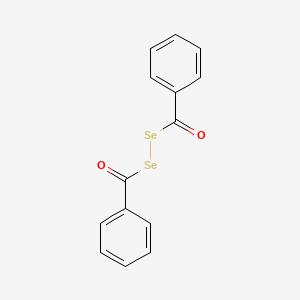
phosphanium bromide](/img/structure/B14681996.png)
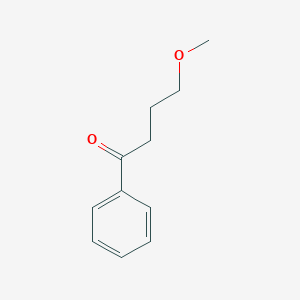
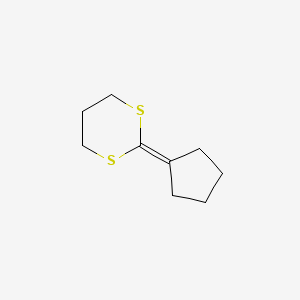
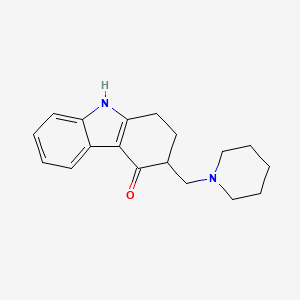
![Tricyclo[4.2.2.02,5]deca-7,9-diene](/img/structure/B14682012.png)
![1-N,4-N-bis[(3-methoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14682014.png)
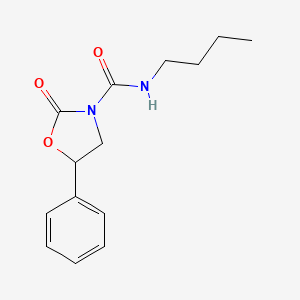
![Phosphorane, [(4-methylphenyl)methylene]triphenyl-](/img/structure/B14682026.png)
